Product packaging for Wasalexin B(Cat. No.:)

Wasalexin B

Cat. No.: B1249177
M. Wt: 294.4 g/mol
InChI Key: JJQPWCPYNJNWID-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wasalexin B is an indole-derived cruciferous phytoalexin, an antimicrobial defense compound produced by plants such as wasabi ( Wasabia japonica ) and other brassicas in response to pathogen attack . Its molecular formula is C 13 H 14 N 2 O 2 S 2 , with an average molecular weight of 294.392 g/mol . Research into this compound provides valuable insights into plant innate immunity, particularly the chemical defenses of cruciferous plants. Studies have shown that the plant pathogenic fungus Leptosphaeria maculans can metabolize and detoxify this compound, a process that is believed to contribute to the fungus's virulence . The detoxification pathway involves hydrolysis and reduction, leading to metabolites such as S-methyl 1-methoxy-3-aminomethylene-2-oxindole thiocarbamate . Investigating the biosynthesis and detoxification pathways of this compound is crucial for understanding plant-pathogen co-evolution and may contribute to strategies for enhancing crop disease resistance. This product is intended for research use in phytopathology and plant biochemistry. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O2S2 B1249177 Wasalexin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O2S2

Molecular Weight

294.4 g/mol

IUPAC Name

(3Z)-3-[[bis(methylsulfanyl)methylideneamino]methylidene]-1-methoxyindol-2-one

InChI

InChI=1S/C13H14N2O2S2/c1-17-15-11-7-5-4-6-9(11)10(12(15)16)8-14-13(18-2)19-3/h4-8H,1-3H3/b10-8-

InChI Key

JJQPWCPYNJNWID-NTMALXAHSA-N

Isomeric SMILES

CON1C2=CC=CC=C2/C(=C/N=C(SC)SC)/C1=O

Canonical SMILES

CON1C2=CC=CC=C2C(=CN=C(SC)SC)C1=O

Synonyms

wasalexin A
wasalexin B

Origin of Product

United States

Advanced Investigations into Wasalexin B Biosynthesis

Precursor Incorporation Studies and Isotopic Labeling Approaches

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within an organism. sigmaaldrich.comnih.gov By introducing molecules labeled with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can follow the atoms through biosynthetic pathways and identify precursors and intermediates. sigmaaldrich.combiorxiv.orgslideshare.net This approach has been pivotal in uncovering the origins of Wasalexin B.

Initial hypotheses suggested a link between indole (B1671886) glucosinolates and phytoalexin biosynthesis. core.ac.uk Groundbreaking studies in salt cress (Thellungiella salsuginea) provided direct evidence for this connection. researchgate.netnih.gov In these experiments, salt cress plants were treated with UV light to elicit phytoalexin production and then fed various perdeuterated compounds. nih.gov The administration of hexadeuterated glucobrassicin (B1234704) ([²H₆]-glucobrassicin) resulted in the significant incorporation of deuterium atoms into both Wasalexin A and this compound. researchgate.netnih.gov This was an unprecedented discovery, establishing that glucobrassicin is a direct biosynthetic precursor to the wasalexins in this species. researchgate.netnih.gov The findings confirmed a biosynthetic link between indole glucosinolates and these sulfur-containing phytoalexins. researchgate.net

This table is based on data from feeding experiments conducted on UV-elicited salt cress plants.

Brassinin (B1667508) is recognized as a crucial phytoalexin that also serves as a biosynthetic precursor for other, more complex cruciferous phytoalexins. acs.orgmdpi.com Its role as an intermediate is a key strategy for pathogens to weaken plant defenses by detoxifying it. mdpi.com Labeling studies and retrobiosynthetic analysis have established brassinin as an intermediate in the formation of wasalexin. acs.org While the exact enzymatic steps converting brassinin to this compound are not yet fully elucidated, feeding experiments with labeled brassinin in rutabaga have shown its incorporation into other phytoalexins, supporting its central role in these biosynthetic networks. acs.org Furthermore, the structure of wasalexins, which feature a 1-methoxy group on the indole ring, suggests a biosynthetic relationship with 1-methoxybrassinin. core.ac.uk

The vast majority of cruciferous phytoalexins, including this compound, are indole alkaloids derived from the amino acid (S)-tryptophan. core.ac.ukresearchgate.net Tryptophan provides the core indole structure that is subsequently modified to create the diverse range of phytoalexins seen in the Brassicaceae family. acs.orgrsc.org Feeding experiments using deuterated L-tryptophan in salt cress demonstrated its incorporation into the wasalexin structure, confirming it as the foundational precursor. core.ac.uknih.gov The biosynthetic pathway begins with tryptophan, which is first converted into indole glucosinolates like glucobrassicin, which are then further metabolized to form phytoalexins such as this compound. core.ac.ukresearchgate.net

Intermediacy of Brassinin in the Biosynthetic Pathway

Enzymatic Pathways and Proposed Catalytic Steps in this compound Biosynthesis

While precursor studies have successfully identified the building blocks of this compound, the specific enzymes that catalyze each step of its formation from brassinin remain largely uncharacterized. acs.org

The genes and enzymes responsible for the conversion of brassinin into this compound have not yet been identified. acs.org However, based on the biosynthesis of other related phytoalexins, it is hypothesized that cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs) are likely involved. researchgate.net For instance, the biosynthesis of the related phytoalexin camalexin (B168466) involves cytochrome P450 enzymes. researchgate.net In the biosynthesis of brassinin itself, a key intermediate, enzymes homologous to SUR1 and GSTs are implicated. acs.org It is proposed that a series of oxidation and cyclization reactions, likely catalyzed by P450 enzymes, would be required to transform the dithiocarbamate (B8719985) side chain of brassinin into the thiazole (B1198619) ring structure of this compound.

The in vitro reconstitution of a biosynthetic pathway, where purified enzymes are used to perform the synthesis of a natural product in a test tube, is a definitive method for confirming enzyme function. nih.gov This technique has been successfully applied to elucidate the biosynthesis of other complex natural products, including other phytoalexins and polyketides. nih.govnih.gov However, as the specific biosynthetic enzymes for this compound have not been identified, the in vitro reconstitution of its biosynthetic steps has not yet been achieved. Such studies are contingent on the future discovery and characterization of the requisite genes and enzymes from wasalexin-producing plants. acs.org

Identification and Characterization of Putative Biosynthetic Enzymes

Genetic and Transcriptomic Regulation of this compound Biosynthetic Genes

The production of this compound is not constitutive but is induced in response to various external stimuli. This induction is controlled by a sophisticated network of genes and regulatory factors that govern the expression of the biosynthetic pathway. While the complete gene cluster for this compound has not been fully elucidated, research into its precursors and related compounds in wasalexin-producing plants provides significant insights into its genetic and transcriptomic control.

As of current research, the specific biosynthetic gene cluster responsible for the final steps of this compound synthesis remains uncharacterized. researchgate.net However, significant progress has been made in identifying the pathways for its precursors, such as brassinin, which is derived from indole glucosinolates. nih.gov Phytoalexin biosynthesis in cruciferous plants like Eutrema salsugineum (salt cress) and Wasabia japonica (wasabi) begins with the amino acid tryptophan. nih.govcore.ac.uk

Investigations into the biosynthesis of related phytoalexins in the Brassicaceae family suggest that the this compound pathway likely involves several key enzyme families. These genes are expected to be clustered together in the genome, a common feature for metabolic pathways in plants that facilitates coordinated regulation. The identification of these genes often relies on comparative genomics and transcriptomic analyses, where researchers look for genes that are upregulated in response to elicitors in wasalexin-producing species but may be absent in non-producers like Arabidopsis thaliana. nih.gov

Based on the known chemistry of wasalexin precursors and analogous pathways, the following table outlines the putative gene families and their expected functions in the this compound biosynthetic pathway.

Table 1: Putative Gene Families in this compound Biosynthesis

Putative Gene/Enzyme Family Predicted Function in this compound Pathway Evidence/Analogy
Tryptophan Biosynthesis Genes (e.g., ASA1) Catalyze the initial steps of the shikimate pathway to produce tryptophan, the primary precursor. Upregulation of EsASA1 observed in E. salsugineum upon elicitation. nih.govresearchgate.net
Cytochrome P450 Monooxygenases (CYPs) Involved in oxidative steps, such as the conversion of tryptophan to indole-3-acetaldoxime and subsequent modifications. wikipedia.org CYPs like CYP79B2, CYP71A13, and CYP71B15 are essential for the biosynthesis of the related phytoalexin camalexin. wikipedia.org
Indole Glucosinolate Modifying Enzymes (e.g., IGMT5) Modify indole glucosinolate precursors. EsIGMT5 is upregulated in E. salsugineum after elicitation. nih.govresearchgate.net
Myrosinases/β-glucosidases (e.g., PEN2) Hydrolyze glucosinolates to produce unstable intermediates like indole isothiocyanate. EsPEN2 is upregulated in E. salsugineum after elicitation. nih.govresearchgate.net
Methyltransferases (MTs) Catalyze the addition of methyl groups, a key feature in the structure of this compound and its precursors like brassinin. nih.gov Transcriptomic analysis of Brassica rapa identified methyltransferases as candidate genes for brassinin synthesis. nih.gov

| PLP-dependent Enzymes (C-S Lyases) | Believed to catalyze the cleavage of C-S bonds in the formation of dithiocarbamate intermediates from isothiocyanates. nih.gov | Hypothesized to be a key, yet-to-be-identified step in the formation of the brassinin dithiocarbamate group. nih.gov |

The biosynthesis of this compound is tightly regulated at the transcriptional level and is induced by various stress signals, known as elicitors. researchgate.net Studies on wasalexin-producing plants, particularly the extremophile Eutrema salsugineum (also known as Thellungiella salsuginea), have provided detailed snapshots of the transcriptional reprogramming that occurs following elicitation.

Abiotic elicitors such as UV radiation, heavy metals (e.g., silver nitrate, AgNO₃), and high salinity (NaCl) have been shown to trigger phytoalexin production. nih.govresearchgate.net A comprehensive transcriptomic analysis of E. salsugineum challenged with UV light and AgNO₃ revealed a substantial and rapid change in gene expression. nih.gov A significant overlap in the transcriptional response to both elicitors was observed, suggesting a common defense signaling pathway is activated. nih.gov

Key findings from these transcriptomic studies include the consistent upregulation of genes involved in the biosynthesis of tryptophan and indole glucosinolates, the foundational precursors for this compound. nih.gov Furthermore, the expression of specific defense-related transcription factors is strongly induced. Members of the WRKY family, such as the E. salsugineum ortholog of WRKY33, are consistently upregulated and are believed to be master regulators of the phytoalexin response. nih.govresearchgate.net Similarly, biotic elicitation, such as infection by fungal pathogens, has been shown in related Brassica species to upregulate genes involved in phytoalexin biosynthesis, indicating a conserved defense mechanism. frontiersin.org

The following table summarizes the observed transcriptional responses in wasalexin-producing plants or their close relatives when subjected to specific elicitors.

Table 2: Transcriptional Response to Elicitors in Wasalexin-Producing Species

Elicitor Plant Species Key Upregulated Genes/Gene Families Key Upregulated Transcription Factors
UV Irradiation Eutrema salsugineum Tryptophan biosynthesis (e.g., EsASA1), Indole glucosinolate modification (e.g., EsIGMT5), Glucosinolate hydrolysis (e.g., EsPEN2) nih.govresearchgate.net WRKY family (e.g., EsWRKY33) nih.govresearchgate.net
Silver Nitrate (AgNO₃) Eutrema salsugineum Tryptophan biosynthesis (e.g., EsASA1), Indole glucosinolate modification (e.g., EsIGMT5), Glucosinolate hydrolysis (e.g., EsPEN2) nih.govresearchgate.net WRKY family (e.g., EsWRKY33) nih.govresearchgate.net
Sodium Chloride (NaCl) Thellungiella halophila Phytoalexin production induced (specific gene expression detailed for other stressors). researchgate.net Not specified.

| Pathogen Infection (Plasmodiophora brassicae) | Brassica macrocarpa (Wild Cabbage) | Phytoalexin biosynthesis genes. frontiersin.org | Not specified. |

Synthetic Chemistry and Derivatization of Wasalexin B

Total Synthesis Methodologies for Wasalexin B

The complete chemical synthesis of this compound has been achieved through efficient and innovative chemical strategies. These methods provide access to this compound and its structural isomers for further study.

A particularly concise and effective total synthesis of wasalexins, including this compound, involves a two-pot sequential reaction starting from indolin-2-ones. acs.org This method utilizes a Vilsmeier-Haack formylation followed by an amination step. acs.orgnumberanalytics.com

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. numberanalytics.com It begins with the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org The electron-rich starting material, in this case, an indolin-2-one, then attacks the electrophilic Vilsmeier reagent. wikipedia.org Subsequent hydrolysis of the resulting iminium ion intermediate yields the aldehyde product. wikipedia.org

For the synthesis of this compound, the key reaction pathway can be summarized as follows:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent.

Formylation of Indolin-2-one: The appropriate indolin-2-one precursor is subjected to the Vilsmeier-Haack reaction, introducing a formyl (aldehyde) group at a specific position on the indole (B1671886) ring.

Sequential Amination: The reaction is followed by a novel aqueous ammonia (B1221849) workup, which facilitates a one-pot formylation-amination sequence. acs.org This step introduces the nitrogen and sulfur-containing side chain characteristic of this compound.

This two-pot synthesis is highly efficient, providing a direct route to the wasalexin scaffold. acs.org Brassinin (B1667508) has also been identified as a biosynthetic intermediate for wasalexin, suggesting alternative, biomimetic synthetic routes. researchgate.net

Table 1: Key Intermediates and Reagents in the Total Synthesis of this compound

Step Key Intermediate/Reagent Role in Synthesis
1 Indolin-2-one Starting heterocyclic scaffold
2 Vilsmeier Reagent (from DMF/POCl₃) Electrophile for formylation of the indole ring
3 Formylated Indolin-2-one Key intermediate after Vilsmeier reaction
4 Aqueous Ammonia Reagent for the subsequent amination step
5 This compound Final product

Regioselectivity and stereoselectivity are crucial for the precise construction of a molecule with a specific three-dimensional structure. In the synthesis of this compound, regioselectivity is a key consideration during the formylation step.

The Vilsmeier-Haack reaction on substituted aromatic and heteroaromatic systems is known to be regioselective. jk-sci.com The position of the electrophilic attack by the Vilsmeier reagent is directed by the electronic properties of the substrate. jk-sci.com For electron-rich heterocycles like indoles, formylation typically occurs at a specific, electronically favored position, thus ensuring the correct placement of the side chain in the final this compound structure. The use of indolin-2-thiones and indolin-2-ones as starting materials allows for predictable formylation, guiding the synthesis toward the desired constitutional isomer. acs.org

The synthesis described does not involve the creation of new chiral centers, as this compound itself is not chiral. Therefore, stereoselectivity in the sense of creating specific enantiomers or diastereomers is not a factor in its total synthesis. The focus remains on achieving the correct regiochemistry.

Key Synthetic Intermediates and Reaction Pathways

Synthesis of Structurally Related Wasalexin Analogs and Isosteres

The synthesis of analogs and isosteres of natural products like this compound is a fundamental strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop compounds with improved efficacy or different biological profiles. drugdesign.org

The primary goal of designing this compound analogs is to understand which parts of the molecule are essential for its biological activity. This is often achieved by systematically modifying different functional groups on the wasalexin scaffold. acs.org Key design principles include:

Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physical or chemical properties (a bioisostere), with the aim of enhancing a desired property without significantly altering the chemical structure. nih.govbeilstein-journals.orgnih.gov For instance, the dithiocarbamate (B8719985) group in related phytoalexins has been replaced with carbamates, ureas, and other functionalities to probe its importance for activity and detoxification by fungal enzymes. mdpi.com

Scaffold Modification: The core indole structure can be altered. Analogs have been designed based on related phytoalexin scaffolds like camalexin (B168466) and brassilexin (B120129) to investigate their potential as inhibitors of fungal enzymes. mdpi.commdpi.com

Substitution Pattern Modification: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups) at different positions on the indole ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, which can in turn affect its biological target interaction. acs.org

These principles guide the synthesis of new molecules to build a library of compounds for biological screening, helping to identify the key structural features required for antifungal activity. drugdesign.orgmdpi.com

Modular synthesis is an approach that allows for the easy and systematic assembly of a wide variety of compounds from a common set of building blocks. chemistryviews.orgmdpi.com This is particularly valuable for creating a library of analogs for SAR studies.

The concise, two-pot synthesis of wasalexins is inherently modular. acs.orgnih.gov By varying the starting indolin-2-one precursor, analogs with different substitution patterns on the aromatic ring can be readily produced. This approach allows for the efficient generation of structural diversity around the core wasalexin framework. The ability to perform a sequential formylation-amination in one pot significantly streamlines the process of creating new derivatives. acs.org This strategy enables chemists to rapidly produce a range of analogs by simply changing the initial components, facilitating a thorough exploration of the chemical space around this compound. acs.orgreddit.com

Table 2: Examples of Modular Analog Synthesis Strategy

Variable Component Example Modification Resulting Analog Type
Indolin-2-one Precursor Use of a 5-methoxy-indolin-2-one 5-Methoxythis compound analog
Indolin-2-one Precursor Use of a 6-fluoro-indolin-2-one 6-Fluorothis compound analog
Amine Reagent Use of a different amine in the second step N-substituted wasalexin analog

Design Principles for Analog Generation

Photochemical Transformations and Dimerization of Wasalexin A to Biswasalexins

In addition to enzymatic metabolism, some phytoalexins can undergo transformations induced by light. When exposed to UV radiation, wasalexin A undergoes a photochemical dimerization to produce two distinct dimeric phytoalexins: biswasalexin A1 and biswasalexin A2. nih.govresearchgate.net

This transformation has been observed both in vitro and in plants like Thellungiella halophila that have been stressed with UV light. nih.govresearchgate.net The reaction is a head-to-tail photodimerization, where the indole ring of one wasalexin A molecule reacts with the side chain of another. researchgate.netopenagrar.de The formation of these dimers represents a unique pathway in the metabolism of cruciferous phytoalexins and may serve as a protective mechanism for the plant against both fungal pathogens and the damaging effects of UV radiation. nih.govresearchgate.net

The structures of biswasalexin A1 and A2 were confirmed through spectroscopic methods and X-ray diffraction analysis. nih.govresearchgate.net Their formation highlights the chemical reactivity of the wasalexin scaffold and suggests that the array of defensive compounds in plants can be enhanced through non-enzymatic, light-driven reactions. nih.gov

Molecular and Cellular Mechanism of Action in Biological Systems

Elucidation of Interactions with Fungal Pathogen Metabolic Processes

Fungal pathogens have evolved sophisticated metabolic machinery not only for growth and proliferation but also for counteracting plant defense compounds like phytoalexins. The interaction between Wasalexin B and these fungal metabolic systems is a critical aspect of its efficacy.

Certain pathogenic fungi, such as the blackleg fungus Leptosphaeria maculans, possess the ability to metabolize and detoxify phytoalexins, a mechanism that can contribute to their virulence. dntb.gov.uaresearchgate.net Research has shown that isolates of L. maculans can efficiently process this compound. nih.govrsc.org This biotransformation is considered a detoxification process because the resulting metabolites exhibit significantly reduced antifungal activity compared to the parent compound. researchgate.netnih.gov The ability of virulent fungal isolates to neutralize this compound may play a role in their aggressive nature towards host plants that produce this specific phytoalexin. researchgate.netnih.gov It has been suggested that in the plant, other metabolites might be co-produced that inhibit these fungal detoxification pathways, highlighting a complex chemical "arms race" between the plant and the pathogen. rsc.org

The detoxification of this compound by Leptosphaeria maculans follows a specific enzymatic pathway. nih.govrsc.org Unlike its structural analogue Wasalexin A, which is detoxified through a direct reduction, this compound undergoes a two-step process. researchgate.netnih.govrsc.org The primary metabolic route involves hydrolysis, followed by a reduction reaction. researchgate.netnih.gov This sequence of enzymatic reactions transforms this compound into less toxic compounds, effectively neutralizing its defensive function. nih.gov The specific enzymes responsible for this biotransformation are a key area of study, as they represent potential targets for enhancing the efficacy of phytoalexins. rsc.org

Table 1: Detoxification of this compound by Leptosphaeria maculans

Fungal PathogenPhytoalexinDetoxification PathwaySignificance
Leptosphaeria maculans (canola and brown mustard virulent isolates)This compoundHydrolysis followed by reductionMetabolic conversion to less antifungal compounds, contributing to fungal virulence. researchgate.netnih.govrsc.org

Detoxification Mechanisms by Fungal Pathogens (e.g., Leptosphaeria maculans)

Identification and Characterization of Molecular Targets within Pathogenic Organisms

Beyond being a substrate for detoxification, this compound can also act as an inhibitor of specific fungal proteins, representing a more direct mechanism of action.

The biological activity of any compound is fundamentally governed by its interaction with molecular targets, typically proteins. uni-leipzig.de These protein-ligand interactions are non-covalent and depend on factors like hydrogen bonds, hydrophobic interactions, and stereospecificity. nih.gov The study of these interactions, often through computational methods like molecular docking and molecular dynamics, is crucial for understanding a compound's mechanism of action. dntb.gov.uamdpi.comuptlax.edu.mx

While this compound is known to inhibit fungal enzymes, detailed structural studies, such as X-ray crystallography or specific molecular docking analyses elucidating its precise binding mode, are not extensively documented in the reviewed literature. Such analyses would reveal the specific amino acid residues involved in the binding pocket and the nature of the forces stabilizing the protein-ligand complex. nih.govmdpi.com In the absence of specific data for this compound, its interaction is presumed to follow general principles where the ligand fits into the enzyme's active or allosteric site, leading to a conformational change or blocking substrate access, thus inhibiting the enzyme's function. nih.gov

Research has identified a specific molecular target for this compound within Leptosphaeria maculans. Wasalexins A and B have been shown to inhibit the activity of Brassinin (B1667508) Oxidase (BOLm), a key fungal enzyme. rsc.orgresearchgate.net This enzyme is responsible for the detoxification of another cruciferous phytoalexin, brassinin, by converting it to a non-antifungal aldehyde. mdpi.comnih.gov

Table 2: Known Molecular Target of this compound

Target EnzymeSource OrganismEffect of this compoundSignificance of Inhibition
Brassinin Oxidase (BOLm)Leptosphaeria maculansCompetitive InhibitionDisrupts the fungus's ability to detoxify the phytoalexin brassinin, potentially enhancing plant defense. rsc.orgresearchgate.netnih.gov

Protein-Ligand Interactions and Binding Mode Analyses

Cellular Responses and Morphological Alterations in Target Microorganisms

The interaction of an antifungal compound at the molecular level ultimately manifests as stress at the cellular level, often leading to observable changes in fungal morphology and viability. Antifungal agents can induce a variety of cellular effects, including disruption of the cell membrane or wall, inhibition of essential biosynthesis pathways, and induction of oxidative stress. researchgate.netderangedphysiology.comdrfungus.org

While specific studies detailing the morphological changes in fungi like L. maculans directly caused by this compound are limited, the effects of other phytoalexins and antifungal compounds provide a general framework for its likely impact. Many antifungal peptides and phytoalexins exert their toxic effects by interacting with the fungal membrane, leading to increased permeability, pore formation, and leakage of cellular contents, which culminates in cell death. nih.govsigmaaldrich.comoup.com Common morphological alterations observed in fungi under chemical stress include hyphal swelling, distortion, degradation of the cell wall, and aggregation or leakage of protoplasm. researchgate.netscirp.org Given that phytoalexins often target the cell membrane, it is plausible that this compound induces similar structural damage in susceptible fungi. Disruption of the cell wall or membrane integrity is a primary mechanism for many antifungal drugs and is known to cause profound morphological changes and loss of viability. nih.govnih.gov

Table of Mentioned Compounds

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for understanding its molecular and cellular mechanisms of action. Although direct and extensive SAR studies on this compound are limited, valuable insights can be drawn from research on related indole (B1671886) phytoalexins, particularly those sharing the dithiocarbamate (B8719985) functional group. These studies help to elucidate the roles of different structural motifs and functional groups in modulating biological activity.

Correlation of Structural Motifs with Modulated Biological Activity

The biological activity of this compound is intrinsically linked to its core structural components: the indole nucleus, the exocyclic dithiocarbamate side chain, and the N-methoxy group. The interplay of these motifs dictates the molecule's potency and spectrum of activity, primarily observed in its antifungal and antiproliferative effects.

The indole ring system is a common scaffold in many biologically active natural products and is crucial for the activity of many phytoalexins. researchgate.net In the context of related compounds like brassinin, the indole core serves as a key structural feature. However, studies on brassinin analogs have shown that the indole ring is not an absolute requirement for certain biological activities, such as the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO), suggesting that other aromatic or even non-aromatic rings can be substituted while retaining some level of activity. nih.gov This indicates that while the indole motif in this compound is significant, its primary role might be to correctly position the critical dithiocarbamate side chain for interaction with biological targets.

The dithiocarbamate moiety stands out as a pivotal structural motif for the biological action of this compound and related phytoalexins. This functional group is known to be a strong metal chelator, which is a likely mechanism for its biological effects. nih.gov For instance, in the case of brassinin's inhibitory effect on the heme-containing enzyme IDO, it is proposed that the dithiocarbamate group directly chelates the iron atom at the enzyme's active site. nih.gov This interaction is critical, as modifications that alter the chelating ability of this group lead to a significant loss of activity.

The antifungal activity of dithiocarbamates is also well-documented. ijpsonline.com The detoxification of this compound by certain fungal pathogens involves the enzymatic modification of this side chain, highlighting its importance in the interaction between the phytoalexin and the fungus. researchgate.net Specifically, fungi can metabolize and detoxify wasalexins through reactions like hydrolysis and reduction of the dithiocarbamate group, which underscores the necessity of this intact motif for its antifungal action. researchgate.net

The N-methoxy group on the indole ring of this compound represents a key distinction from many other indole phytoalexins like brassinin. While direct studies on the influence of this specific group on this compound's activity are not extensively detailed in available research, the presence of methoxy (B1213986) groups on the indole nucleus of various natural products is known to modulate their electronic properties and reactivity, which can, in turn, affect their biological activity. chim.it The introduction of a methoxy group can influence the molecule's lipophilicity and its ability to participate in hydrogen bonding, potentially affecting its membrane permeability and interaction with target proteins. chim.it The presence of 1-methoxyindole (B1630564) phytoalexins, such as 1-methoxybrassinin, alongside this compound in certain plants suggests a specific biological role for this modification. nih.gov

Structural MotifObserved Contribution to Biological ActivitySupporting Evidence/Inference
Indole NucleusProvides the core scaffold and positions the active side chain. May not be strictly essential for all activities if replaced by other suitable rings.Common in active phytoalexins. Studies on brassinin analogs show that other rings can substitute the indole for IDO inhibition. nih.gov
Dithiocarbamate Side ChainCritical for biological activity, particularly antifungal and enzyme inhibitory effects. Likely acts as a metal chelator.Modification or removal leads to loss of activity. nih.gov Fungal detoxification targets this group. researchgate.net Known chelating properties of dithiocarbamates. ijpsonline.com
N-Methoxy GroupModulates electronic properties, lipophilicity, and potential for hydrogen bonding, likely influencing target interaction and pharmacokinetics.Methoxy groups are known to alter the reactivity and biological profile of indole compounds. chim.it Co-occurrence with other 1-methoxyindole phytoalexins suggests a specific functional role. nih.gov

Impact of Specific Functional Groups on Molecular Interactions

The specific functional groups within this compound's structure are the primary drivers of its interactions at a molecular level, dictating its binding to and modulation of biological targets.

The dithiocarbamate group (-NCS₂CH₃) is arguably the most critical functional group for the bioactivity of this compound. Its ability to act as a bidentate ligand allows it to form stable complexes with transition metal ions. rjsocmed.com This is a key feature in its proposed mechanism of enzyme inhibition, particularly for metalloenzymes. nih.gov The electronic nature of the dithiocarbamate, with its sulfur atoms, is crucial for this interaction. Isosteric replacement of the thiocarbonyl sulfur with a carbonyl oxygen, as seen in the conversion of brassinin (a dithiocarbamate) to brassitin (B1248511) (a thiocarbamate), results in a complete loss of IDO inhibitory activity. nih.gov This highlights the specific requirement of the sulfur atom for effective molecular interaction. The negative electrostatic potential mapped on the dithiocarbamate group indicates its nucleophilic character, which is important for binding to electrophilic sites on target molecules. nih.gov

The indole nitrogen and the N-methoxy group (-N-OCH₃) also play a significant role. The methoxy group is an electron-donating group, which increases the electron density of the indole ring system, potentially modifying its stacking interactions with aromatic residues in proteins. chim.it The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. The presence of this group at the N1 position prevents the formation of hydrogen bonds that would otherwise be possible with an unsubstituted indole NH group, thereby altering the binding mode compared to phytoalexins like brassinin.

The exocyclic double bond (=CH-) connecting the indole ring to the dithiocarbamate side chain introduces a degree of rigidity to the molecule and defines the spatial relationship between the two key structural motifs. This geometric constraint is likely important for orienting the dithiocarbamate group correctly within the binding site of a target protein.

Functional GroupPotential Molecular InteractionsInferred Impact on Activity
Dithiocarbamate (-NCS₂CH₃)Metal chelation (e.g., with heme iron in enzymes), nucleophilic attack.Essential for enzyme inhibition and antifungal activity. nih.govresearchgate.net
Thiocarbonyl (C=S)Crucial for the electronic properties and chelating ability of the dithiocarbamate group.Replacement with a carbonyl (C=O) abolishes activity in related compounds. nih.gov
N-Methoxy (-N-OCH₃)Modulates indole ring electronics, acts as a hydrogen bond acceptor, prevents N-H hydrogen donation.Influences binding affinity and specificity compared to N-H indole phytoalexins. chim.it
Indole Ringπ-π stacking interactions with aromatic amino acid residues in target proteins.Contributes to binding affinity and provides the structural backbone. researchgate.net

Dynamics of Wasalexin B Production and Accumulation

Induction by Biotic Elicitors from Pathogenic Organisms

The synthesis of Wasalexin B is a key component of the induced chemical defenses in certain plants against pathogen attack. rsc.orgresearchgate.net This response is triggered by the plant's recognition of molecules associated with invading organisms. tubitak.gov.tr

The production of this compound has been identified as a direct response to infection by pathogenic fungi. In wasabi (Wasabia japonica), this compound, along with Wasalexin A, is produced in response to elicitation by the blackleg fungus, Leptosphaeria maculans (also known as Phoma lingam), a significant pathogen of cruciferous crops. cabidigitallibrary.orgopenagrar.de Studies have shown that both canola and brown mustard virulent isolates of L. maculans can detoxify this compound, indicating its role as a defense compound that the pathogen must overcome. rsc.org

The induction of phytoalexins like this compound is initiated when plant cells recognize conserved molecules from microbes, known as Microbe-Associated Molecular Patterns (MAMPs). chiro.orgnih.gov MAMPs are essential structures for microorganisms, such as components of bacterial or fungal cell walls. nih.govwikipedia.org Examples of MAMPs that trigger plant immunity include bacterial flagellin (B1172586) and peptidoglycan, as well as fungal chitin. nih.govnih.gov These molecules are perceived by the plant's Pattern Recognition Receptors (PRRs), which activates a signaling cascade leading to defense responses, including the synthesis of phytoalexins. nih.govwikipedia.org While this general mechanism is well-established for phytoalexin induction, the specific MAMPs that directly trigger this compound biosynthesis have not been explicitly identified in the reviewed literature. chiro.orgmicrobiologyresearch.org

Detailed quantitative data on the specific levels of this compound produced in response to fungal infection or other biotic elicitors are not extensively reported in the available scientific literature. Research confirms its induction in various crucifers like wasabi and salt cress following pathogen challenge, but often without specifying the exact accumulated concentrations. usask.caresearchgate.net The quantification of phytoalexins can be challenging as they are produced transiently and locally at the site of infection, and pathogens may also degrade them. tubitak.gov.trresearchgate.net

Table 1: Known Biotic Elicitors for this compound Production

Elicitor/OrganismPlant SpeciesObserved ResponseReference(s)
Leptosphaeria maculans (Fungus)Wasabia japonica (Wasabi)Induction of Wasalexin A and B. cabidigitallibrary.orgresearchgate.net
Phoma lingam (asexual stage of L. maculans)Wasabia japonica (Wasabi)Elicitation of Wasalexin A and B. openagrar.de
Pseudomonas aeruginosa (Bacterium)Brassica napus (Canola)Induction of Wasalexin A/B in roots. microbiologyresearch.orgnih.gov

Response to Fungal Infection and Microbial-Associated Molecular Patterns

Elicitation by Abiotic Stress Factors

In addition to pathogen attack, the biosynthesis of this compound can be triggered by various non-living, environmental stressors. rsc.org These abiotic factors activate plant defense pathways, leading to the accumulation of protective secondary metabolites. mdpi.com

Exposure to ultraviolet (UV) radiation is a significant abiotic elicitor for the production of this compound. nih.govresearchgate.net UV radiation is a form of electromagnetic radiation with wavelengths shorter than visible light, known to induce chemical reactions and damage DNA. wikipedia.orgbfs.de In plants, controlled exposure can trigger stress responses, including phytoalexin synthesis. chemrxiv.org

Research on the extremophile crucifer Thellungiella halophila (salt cress) demonstrated that UV radiation is a potent inducer of Wasalexin A and B. nih.govresearchgate.net In these studies, UV exposure led to substantially higher quantities of wasalexins compared to other abiotic stressors like salinity or heavy metals. nih.govresearchgate.net Interestingly, UV irradiation of T. halophila also led to the photochemical dimerization of the co-produced Wasalexin A into unique compounds, biswasalexin A1 and biswasalexin A2, which are themselves considered phytoalexins. nih.gov Two days after UV elicitation, the levels of biswasalexin A1 and A2 reached 60 nmol/g and 15 nmol/g of fresh weight, respectively. nih.govresearchgate.net

Salinity and heavy metals are major abiotic stress factors that can negatively impact plant growth and metabolism. gsconlinepress.comresearchgate.net Plants have developed various tolerance mechanisms, including the production of protective compounds, to cope with these stressors. frontiersin.orglidsen.com

The production of this compound has been observed in response to both salinity and heavy metal stress. In Thellungiella halophila, a plant known for its high resistance to salt, irrigation with sodium chloride (NaCl) was found to induce the accumulation of Wasalexin A and B. researchgate.netnih.govresearchgate.net However, the induction by NaCl was notably less pronounced than that caused by UV radiation. researchgate.net

Similarly, heavy metals can act as elicitors. Treatment with copper chloride (CuCl₂), a heavy metal salt, has been shown to induce this compound production in the foliar tissue of Wasabia japonica and in Thellungiella halophila. openagrar.deresearchgate.netnih.gov As with salinity, the application of CuCl₂ spray resulted in lower quantities of wasalexins compared to UV radiation in T. halophila. nih.govresearchgate.net Heavy metal stress is known to cause an increase in the activity of enzymes in the phenylpropanoid pathway, which is involved in the synthesis of phenolic compounds and other secondary metabolites. nih.govmdpi.com

Table 2: Effect of Abiotic Stressors on Phytoalexin Production in Thellungiella halophila

Stress FactorPhytoalexins InducedRelative Production LevelReference(s)
UV RadiationWasalexin A, this compound, Biswasalexin A1, Biswasalexin A2Substantially high nih.govresearchgate.net
Salinity (NaCl)Wasalexin A, this compoundLower than UV radiation nih.govresearchgate.net
Heavy Metal (CuCl₂)Wasalexin A, this compoundLower than UV radiation nih.govresearchgate.net

UV Radiation-Induced Biosynthesis

Developmental and Tissue-Specific Production Patterns in Plants

The production of this compound can be localized to specific tissues within the plant, often concentrating at the site of stress or infection. The distribution pattern appears to depend on both the plant species and the nature of the elicitor.

In Wasabia japonica, wasalexins were obtained from the foliar tissue following elicitation. openagrar.de Similarly, in studies involving Thellungiella salsuginea (salt cress), wasalexins were produced in the leaves upon exposure to stressors like UV radiation. nih.govresearchgate.netchemrxiv.org This suggests a role for this compound in protecting the photosynthetic tissues of the plant.

There is also evidence for the production of this compound in root tissues. A study on the interaction between Brassica napus (canola) and the bacterium Pseudomonas aeruginosa detected the induction of Wasalexin A/B, indicating that roots can also be a site of synthesis in response to microbial presence. microbiologyresearch.orgnih.gov This aligns with findings that canola roots respond to fungal pathogens by producing and accumulating other types of phytoalexins. microbiologyresearch.org

Information regarding the production of this compound at specific developmental stages of the plant is not extensively detailed in the reviewed literature. The induction appears to be primarily driven by external stress signals rather than being programmed into specific developmental phases. researchgate.net

Diurnal and Seasonal Variations in this compound Accumulation

The production and accumulation of phytoalexins, including this compound, are intricately linked to the plant's interaction with its environment. Environmental cues that fluctuate on a daily (diurnal) and yearly (seasonal) basis, such as light and temperature, play a significant role in regulating the biosynthesis of these defense compounds. While direct and detailed quantitative studies on the diurnal and seasonal accumulation of this compound are limited, an understanding of its biosynthetic pathway and the behavior of related compounds allows for scientifically-grounded inferences about its production dynamics.

This compound is a sulfur-containing indole (B1671886) phytoalexin derived from the amino acid tryptophan. Its biosynthesis is closely interconnected with the metabolism of indole glucosinolates, particularly glucobrassicin (B1234704). researchgate.netcore.ac.uk The enzymes and regulatory genes involved in these pathways are influenced by external environmental factors, which in turn dictate the temporal patterns of this compound accumulation. mdpi.com

Diurnal Variations in this compound Accumulation

It is hypothesized that the accumulation of this compound exhibits a diurnal rhythm, largely influenced by the light-dark cycle. This is based on the known diurnal regulation of its precursor, glucobrassicin, and the genes involved in phytoalexin biosynthesis. The expression of many genes related to secondary metabolism, including those for glucosinolate biosynthesis in Brassica species, follows a diurnal pattern. elifesciences.org For instance, the levels of glucosinolates have been observed to be higher during the day than at night. core.ac.uk This fluctuation in precursor availability likely impacts the potential for this compound synthesis.

Furthermore, the expression of core clock genes in plants regulates a significant portion of the transcriptome, including genes involved in defense responses. elifesciences.orgfrontiersin.orgbiorxiv.org Transcription factors, such as those from the WRKY family which are known to regulate phytoalexin biosynthesis, are themselves under the influence of the circadian clock. researchgate.netresearchgate.net This suggests that the cellular machinery required for this compound production is more active during specific times of the day, likely coinciding with periods of higher photosynthetic activity and potential stressor exposure.

Light, a key diurnal factor, is a known elicitor of phytoalexin production. mdpi.com Specifically, UV radiation, a component of sunlight, has been shown to be a potent inducer of wasalexins. researchgate.net The daily cycle of sunlight, with its varying intensity of UV radiation, would therefore be expected to create a corresponding rhythm in this compound synthesis and accumulation. It is plausible that this compound levels begin to rise during the day, especially in response to high light or UV stress, and may decrease or be metabolized during the night.

Seasonal Variations in this compound Accumulation

Seasonal changes in environmental conditions, such as temperature and photoperiod, are also expected to influence the accumulation of this compound. Temperature is a critical factor affecting the metabolic rate of plants and the activity of enzymes involved in secondary metabolite production. universiteitleiden.nl Studies on related Brassica species have shown that seasonal variations in temperature and light conditions lead to changes in the content of glucosinolates and other phytoalexins. frontiersin.orgacs.orgmdpi.com

For example, research on various Brassica crops has indicated that the accumulation of glucosinolates can be higher in the spring, a season characterized by moderate temperatures and increasing light intensity, compared to autumn and winter. universiteitleiden.nl This suggests that the seasonal availability of this compound precursors is variable. Consequently, the capacity for this compound production may be higher during certain seasons.

Temperature stress, which can vary significantly with the seasons, is a known inducer of phytoalexin synthesis. universiteitleiden.nl Both low and high temperature stress can trigger defense responses in plants, leading to the accumulation of protective compounds. For instance, in kale, low temperatures have been shown to increase the content of indolic glucosinolates. frontiersin.org As plants face different environmental challenges with the changing seasons, from increased pathogen pressure in warmer, more humid months to cold stress in the winter, the baseline and inducible levels of this compound are likely to fluctuate accordingly.

The interplay between temperature and light intensity during different seasons further complicates these dynamics. For instance, the combination of high light and high temperature during summer months could act as a strong trigger for this compound production as a defense against both UV stress and heat stress.

Illustrative Data on Phytoalexin Induction

Time Post-Elicitation (hours)Relative Phytoalexin Concentration (Arbitrary Units)
00
1225
2475
48100
7285
9660

This table is a generalized representation based on phytoalexin induction studies and does not represent actual measured values for this compound.

Advanced Analytical Methodologies in Wasalexin B Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Metabolites and Derivatives

Spectroscopic methods form the cornerstone of structural analysis in Wasalexin B research, providing detailed insights into its atomic composition, connectivity, and spatial arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules like this compound in solution. capes.gov.br this compound and its isomer, Wasalexin A, are (Z) and (E) stereoisomers, respectively, about the exocyclic carbon-carbon double bond. nih.gov The determination of this specific stereochemistry is a primary goal of NMR analysis.

One-dimensional (1D) NMR techniques, including ¹H and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum gives data on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. derpharmachemica.com

Two-dimensional (2D) NMR experiments are critical for unambiguous assignments and stereochemical analysis. nih.gov

Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled, helping to trace the proton framework through the molecule. nih.govsigmaaldrich.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. sigmaaldrich.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This is the key experiment for determining the stereochemistry of the double bond in this compound. A NOESY experiment detects protons that are close in space. For this compound (the Z-isomer), a spatial correlation (NOE) would be observed between the vinylic proton and the H-4 proton of the indole (B1671886) ring. This correlation would be absent in the corresponding E-isomer, Wasalexin A.

Conformational analysis, particularly of the flexible dithiocarbamate (B8719985) side chain, can also be investigated by analyzing temperature-dependent NMR spectra and using advanced NOE techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY). semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: The following data are illustrative, based on the known structure of this compound and typical chemical shifts for related indole alkaloids. Precise values are dependent on solvent and experimental conditions.

Atom Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm)Multiplicity / Coupling Constant (J)
2 (C=O)~168.0--
3~135.0--
=CH-N~145.0~8.5s
3a~125.0--
4~122.0~7.6d (approx. 8.0 Hz)
5~124.0~7.2t (approx. 7.5 Hz)
6~121.0~7.1t (approx. 7.5 Hz)
7~110.0~7.0d (approx. 8.0 Hz)
7a~140.0--
N-OCH₃~63.0~4.1s
N=C(S-CH₃)₂~180.0--
S-CH₃ (A)~18.0~2.6s
S-CH₃ (B)~18.5~2.7s

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is indispensable for identifying this compound and its metabolites, offering exceptional mass accuracy and resolving power. rsc.org This technique can determine the elemental composition of a molecule from its exact mass, which is crucial for identifying unknown compounds in complex mixtures. researchgate.net

In the context of this compound research, LC-HRMS (Liquid Chromatography-HRMS) is the platform of choice. researchgate.net It allows for the separation of compounds from a plant extract or fungal culture before high-resolution mass analysis. This is particularly important for studying the detoxification of this compound by plant pathogenic fungi. For example, research on Leptosphaeria maculans has shown that it metabolizes this compound into several products. mdpi.com HRMS would be used to:

Detect the protonated molecule [M+H]⁺ of this compound (C₁₃H₁₄N₂O₂S₂) at a calculated m/z of 295.05696. rsc.org

Identify potential metabolites by searching for predicted mass shifts corresponding to specific biochemical reactions (e.g., reduction, hydrolysis, conjugation).

Confirm the elemental composition of these metabolites. For instance, detoxification products of this compound identified include S-methyl 1-methoxy-3-aminomethylene-2-oxindole thiocarbamate and methyl 1-methoxy-3-aminomethyl-2-oxindole dithiocarbamate. mdpi.com HRMS analysis would confirm the changes in their molecular formulas compared to the parent compound.

Tandem mass spectrometry (MS/MS) on an HRMS platform provides structural information through fragmentation patterns, further aiding in the confident identification of these metabolites. rsc.org

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. scielo.org.mx It provides unambiguous information about bond lengths, bond angles, and absolute stereochemistry.

While a single-crystal XRD structure for this compound itself has not been reported in the surveyed literature, the technique has been successfully applied to its derivatives. For instance, the structures of biswasalexin A1 and A2, which are head-to-tail photodimers of the related Wasalexin A, were determined using X-ray diffraction analysis. This demonstrates the utility of XRD in this class of compounds, provided that suitable single crystals can be obtained.

The primary challenge for obtaining an XRD structure of this compound is the difficulty in growing diffraction-quality crystals. This can be hindered by impurities or the presence of the isomeric Wasalexin A, which can co-crystallize or inhibit crystal formation altogether. mdpi.com If suitable crystals were obtained, XRD would provide ultimate proof of the (Z)-stereochemistry of the exocyclic double bond.

Chromatographic Methods for Isolation, Purification, and Quantitative Analysis

Chromatography is fundamental to this compound research, enabling its separation from complex mixtures for structural analysis and its quantification in biological samples.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detection Systems

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of phytoalexins like this compound. Reversed-phase (RP-HPLC) is the preferred mode, where a non-polar stationary phase (typically C18) is used with a polar mobile phase.

A typical HPLC method for this compound involves a gradient elution system, where the composition of the mobile phase is changed over time to achieve efficient separation. For example, a gradient of water and acetonitrile, both containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape, is common.

Various detection systems can be coupled with HPLC:

UV-Vis/Diode Array Detector (DAD): this compound contains a conjugated indole chromophore, making it highly suitable for UV detection. A DAD can acquire the entire UV spectrum for a given peak, which aids in peak identification and purity assessment.

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides mass information for each separated peak, offering high selectivity and sensitivity. When a high-resolution instrument is used (LC-HRMS), it combines the separation power of HPLC with the identification capabilities discussed in section 6.1.2. researchgate.net

Quantitative analysis of this compound in plant tissues after elicitor treatment is routinely performed using a validated HPLC-UV method, by comparing the peak area from the sample to a calibration curve generated from pure standards.

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterTypical Setting
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Linear gradient, e.g., 10% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Temperature 25-35 °C
Detection DAD at ~280-320 nm or MS scan
Injection Vol. 10-20 µL

Advanced Separation Techniques for Complex Plant Extracts

Isolating this compound from crude plant extracts for use as an analytical standard or for detailed biological testing requires powerful purification techniques beyond analytical HPLC. Plant extracts are exceedingly complex, containing hundreds to thousands of different compounds.

Advanced extraction and separation methods are employed to manage this complexity:

Supercritical Fluid Extraction (SFE): This "green" technique often uses supercritical CO₂ as a solvent. It is an effective method for the initial extraction of moderately polar compounds from dried plant material, reducing the use of organic solvents.

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant matrix, which can accelerate the extraction of phytochemicals into the solvent.

Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that does not use a solid support, which can be advantageous for preventing the irreversible adsorption or degradation of sensitive target compounds. It has a high loading capacity and is well-suited for fractionating complex extracts to enrich for target compounds like this compound prior to a final polishing step with preparative HPLC.

A typical workflow for obtaining pure this compound might involve initial solvent extraction (e.g., using methanol (B129727) or ethyl acetate) of wasabi root tissue, followed by fractionation using CCC, and a final purification step using semi-preparative RP-HPLC.

Application of Isotope Tracing Techniques for Metabolic Flux Analysis

Isotope tracing represents a powerful methodology for elucidating metabolic pathways by tracking the fate of isotopically labeled atoms through a series of biochemical reactions. nih.govnih.gov This technique, often coupled with analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows researchers to move beyond static measurements of metabolite concentrations to quantify the rate of metabolic conversions, an approach known as metabolic flux analysis (MFA). nih.govresearchgate.netmdpi.com By introducing substrates enriched with stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (D), scientists can map the flow of metabolites and determine the contributions of different precursors to the synthesis of a target compound. nih.govnih.gov This provides a dynamic and quantitative understanding of metabolic network operations in vivo. bohrium.com

In the study of this compound, a sulfur-containing indole phytoalexin, isotope tracing has been indispensable for unraveling its complex biosynthetic origins. researchgate.netusask.ca Phytoalexins are antimicrobial compounds produced by plants in response to stress, and understanding their formation is crucial for agricultural science. researchgate.net Research has focused on identifying the bioprecursors and enzymatic steps that lead to this compound synthesis in cruciferous plants like salt cress (Thellungiella salsuginea, also known as Eutrema salsugineum). usask.caresearchgate.net

A significant breakthrough in this compound research came from feeding experiments using isotopically labeled compounds in UV-irradiated salt cress plants. researchgate.net UV radiation is used to elicit or induce the plant's defense mechanisms, including the production of phytoalexins. core.ac.uk In these studies, various potential precursors labeled with deuterium were administered to the plants, and the resulting this compound molecules were analyzed for isotope incorporation.

One of the most remarkable findings was the direct incorporation of deuterium from hexadeuterated glucobrassicin (B1234704) ([D₆]glucobrassicin) into both Wasalexin A and this compound. researchgate.net This discovery was unprecedented and established a direct biosynthetic link, proving that glucobrassicin, an indole glucosinolate, serves as a precursor to the wasalexins in salt cress. researchgate.net Further studies confirmed that [2,2,4,5,6,7-D₆]glucobrassicin was metabolized by the plant into labeled Wasalexin A and B. researchgate.net These experiments, which also investigated other potential precursors like L-Tryptophan and brassinin (B1667508), have been pivotal in constructing the metabolic map leading to this compound. researchgate.net

The data from these isotope tracing studies provide definitive evidence for the metabolic flux from indole glucosinolates to indole-type phytoalexins, a crucial piece of the biosynthetic puzzle in crucifers. researchgate.net

Research Findings from Isotope Tracing Experiments

The following table summarizes key isotope labeling experiments that have illuminated the metabolic pathway of this compound.

Labeled Precursor AdministeredIsotope UsedPlant SpeciesKey Research Finding
Hexadeuterated GlucobrassicinDeuterium (D)Salt Cress (Thellungiella salsuginea)Demonstrated direct incorporation of deuterium into this compound, confirming glucobrassicin as a biosynthetic precursor. researchgate.net
[2,2,4,5,6,7-D₆]glucobrassicinDeuterium (D)Salt Cress (Eutrema salsugineum)Confirmed that the labeled glucosinolate was metabolized to this compound. researchgate.net
Perdeuterated L-TryptophanDeuterium (D)Salt Cress (Thellungiella salsuginea)Investigated as the primary amino acid precursor for the indole ring structure in this compound. researchgate.net
Perdeuterated BrassininDeuterium (D)Salt Cress (Thellungiella salsuginea)Administered to test its role as a potential intermediate in the biosynthetic pathway from glucobrassicin to this compound. researchgate.net
Perdeuterated MethionineDeuterium (D)Salt Cress (Thellungiella salsuginea)Investigated as the likely donor of the sulfur atom in the this compound structure. researchgate.net

Computational Chemistry and Molecular Modeling of Wasalexin B

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemistry, specifically methods like Density Functional Theory (DFT), allows for the detailed investigation of a molecule's electronic properties, which govern its reactivity and spectroscopic characteristics. wikipedia.orglsu.edu These calculations solve for the electronic structure by approximating solutions to the Schrödinger equation, providing a fundamental understanding of the molecule's behavior. wikipedia.orgepfl.ch

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems, making it a popular tool in chemistry and materials science. wikipedia.orgrsc.org DFT calculations are instrumental in elucidating chemical reaction mechanisms by mapping out the potential energy surface of a reaction. tau.ac.il This involves identifying the structures of reactants, products, and crucial intermediates, as well as the high-energy transition states that connect them. tau.ac.ilnih.govwikipedia.org The energy difference between the reactants and the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. tau.ac.il

While specific DFT studies detailing the reaction mechanisms of Wasalexin B itself were not found, the methodology is widely applied to understand complex organic reactions. coe.edu For instance, DFT has been used to study the stepwise versus concerted pathways in cycloaddition reactions and to determine the feasibility of different reaction pathways by comparing their activation free energies. pku.edu.cnmdpi.com A hypothetical DFT study on this compound could, for example, investigate its biosynthesis or degradation pathways, such as the hydrolysis and reduction observed during its detoxification by fungal isolates. researchgate.net Such a study would calculate the relative energies of each step, as illustrated in the hypothetical table below.

Table 1: Hypothetical DFT Energy Profile for a Reaction Step of this compound This table illustrates the type of data generated from DFT calculations for a proposed reaction pathway. The values are for representative purposes only.

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantThis compound + H₂O0.0
TS1Transition State for Hydrolysis+15.2
IntermediateHydrolyzed this compound-5.8
TS2Transition State for Reduction+12.5
ProductReduced Metabolite-11.4

Quantum chemical methods are also employed to predict the spectroscopic properties of molecules. wikipedia.org Techniques like DFT can calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. uzh.chresearchgate.net The accuracy of these predictions allows for the validation of experimental spectra and aids in the structural elucidation of unknown compounds or their metabolites. wikipedia.org Machine learning models are increasingly being integrated with quantum mechanical calculations to accelerate the prediction of spectroscopic features for complex molecular systems. uzh.chresearchgate.net

For this compound, computational prediction of its IR spectrum could help confirm its structure or identify the structures of its metabolic products. researchgate.net The calculated frequencies and intensities can be compared with experimental data to provide a high degree of confidence in the assigned structure.

Table 2: Representative Predicted vs. Experimental Vibrational Frequencies This table shows a representative comparison between computationally predicted and experimentally measured IR frequencies, a common practice in structural chemistry. The data is illustrative.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
ν(N-H)Indole (B1671886) N-H Stretch34503465
ν(C=S)Thiocarbonyl Stretch12051215
ν(C-S)Thioether Stretch680688
γ(C-H)Aromatic C-H Bend745750

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the biological activity of a compound like this compound, it is crucial to study its interactions with protein targets. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose. openaccessjournals.comnih.gov

Molecular docking is a computational method that predicts the preferred orientation (pose) of a ligand when bound to a receptor, typically a protein. openaccessjournals.comnih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.govnih.gov The output provides a prediction of the most stable binding pose and an estimate of the binding affinity, which is the strength of the interaction. nih.govresearchgate.net

A docking study of this compound against a potential target, such as a fungal enzyme, would predict how the molecule fits into the active site. The results would highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. This information is critical for understanding its mechanism of action and for designing more potent analogues.

Table 3: Example Molecular Docking Results for this compound with a Hypothetical Fungal Enzyme This table provides an example of typical outputs from a molecular docking simulation. The data is for illustrative purposes.

ParameterValue
Binding Affinity (kcal/mol)-7.8
Interacting ResiduesTyr89, Phe121, Ser210, Leu214
Hydrogen BondsSer210 (side chain) to thiocarbonyl sulfur
Hydrophobic InteractionsTyr89, Phe121 with indole ring
Predicted ConformationIndole ring oriented towards hydrophobic pocket

Following molecular docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the predicted protein-ligand complex over time. mdpi.commdpi.com MD simulations model the movement of every atom in the system, providing a dynamic view of the complex's behavior in a simulated physiological environment. nih.govbnl.gov Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability of the ligand in the binding pocket and the flexibility of the protein's residues. researchgate.net A stable complex will typically show low RMSD values for the ligand and protein backbone throughout the simulation. mdpi.comresearchgate.net These simulations can reveal ligand-induced conformational changes in the protein, which are often essential for its biological function. osu.edu

An MD simulation of a this compound-protein complex would validate the stability of the docked pose. If the ligand remains stably bound and key interactions are maintained, it lends confidence to the docking prediction. The analysis could also show how the protein structure adapts upon binding this compound.

Table 4: Representative Molecular Dynamics Simulation Stability Metrics This table shows typical stability metrics analyzed from an MD simulation trajectory. Low and stable RMSD values suggest a stable complex. The data is representative.

Simulation Time (ns)Protein Backbone RMSD (Å)This compound RMSD (Å)
00.000.00
101.250.85
201.310.92
301.280.88
401.350.95
501.330.91

Prediction of Binding Affinity and Preferred Conformations

In Silico Structure-Activity Relationship (SAR) Predictions and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's chemical structure with its biological activity. nih.govlabinsights.nlresearchgate.net QSAR models establish a mathematical relationship between chemical descriptors of a series of compounds and their measured activity. taylorfrancis.com These models are valuable for predicting the activity of new, untested chemicals and for guiding the design of more effective compounds. nih.govresearchgate.net

In silico SAR and QSAR studies have been noted in the context of wasalexins and their antifungal properties. researchgate.netdntb.gov.ua For example, research on coumarin (B35378) derivatives has used SAR analysis to identify that O-substitution and the presence of short aliphatic chains are essential for antifungal activity, a finding later corroborated by DFT calculations. mdpi.com Similarly, a QSAR model for this compound and its analogues could be developed to combat fungal pathogens like Fusarium oxysporum. dntb.gov.ua This would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of wasalexin derivatives and correlating them with their experimentally determined antifungal activity. The resulting model could then be used to predict the activity of novel derivatives, streamlining the discovery of more potent antifungal agents.

Pathway Modeling for Biosynthesis and Metabolism

Computational chemistry and molecular modeling are instrumental in elucidating the complex biosynthetic and metabolic pathways of natural products like this compound. While comprehensive in silico models of the entire this compound pathway are still under development, computational approaches, in conjunction with experimental data, provide significant insights into its formation and degradation.

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the metabolism of indole glucosinolates, a class of secondary metabolites characteristic of the Brassicaceae family. researchgate.netcore.ac.uk Experimental evidence, primarily from feeding studies with isotopically labeled compounds, has been crucial in outlining the probable biosynthetic route. Computational modeling can complement these findings by predicting reaction thermodynamics, modeling enzyme-substrate interactions, and identifying potential catalytic mechanisms.

Based on experimental data, a proposed biosynthetic pathway for this compound involves several key precursors and intermediates. researchgate.netcore.ac.uk It is understood that this compound, like other related phytoalexins, originates from L-tryptophan. core.ac.uk A pivotal intermediate in this pathway is brassinin (B1667508), which itself is derived from glucobrassicin (B1234704), an indole glucosinolate. researchgate.netpnas.org The transformation of glucobrassicin is initiated by the enzyme myrosinase, leading to the formation of an unstable isothiocyanate. frontiersin.orgresearchgate.net Subsequent enzymatic steps, which are areas of active investigation, lead to the formation of the dithiocarbamate (B8719985) structure of brassinin. pnas.org this compound is then biosynthesized from intermediates related to brassinin. researchgate.net

Feeding experiments have demonstrated the incorporation of labeled glucobrassicin into Wasalexin A and this compound in Thellungiella salsuginea (salt cress), confirming the biosynthetic link. researchgate.net

Table 1: Proposed Precursors and Intermediates in the Biosynthesis of this compound

Compound NameRole in PathwaySupporting Evidence
L-TryptophanPrimary PrecursorCommon precursor for indole-containing phytoalexins. core.ac.uk
GlucobrassicinKey PrecursorFeeding experiments show incorporation into wasalexins. researchgate.net
BrassininKey IntermediateEstablished precursor for several cruciferous phytoalexins. researchgate.netmdpi.com
Indole-3-isothiocyanateReactive IntermediateFormed from glucobrassicin hydrolysis by myrosinase. pnas.org

While direct computational modeling of the entire this compound biosynthetic pathway is not extensively documented, mathematical models have been developed for the hydrolysis of indole glucosinolates, which is the initial step. frontiersin.orgresearchgate.net These models explore the dynamics of the regulatory network and can predict the concentrations of various hydrolysis products over time. researchgate.net Such computational approaches could be extended to model the subsequent, more specific steps leading to this compound, provided the relevant enzymes are identified and characterized.

Metabolism of this compound

Phytopathogenic fungi have evolved mechanisms to detoxify phytoalexins, and this compound is no exception. Understanding these metabolic pathways is crucial for developing strategies to enhance plant resistance. The metabolism of this compound has been studied in the blackleg fungus, Leptosphaeria maculans. rsc.org

This pathogen efficiently metabolizes and detoxifies this compound. rsc.org The primary metabolic transformation involves hydrolysis of the dithiocarbamate group followed by reduction. rsc.orgrsc.org This detoxification process likely contributes to the pathogen's ability to infect plants that produce wasalexins. rsc.org

Computational methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM), could be employed to model the interactions between this compound and fungal detoxifying enzymes. For instance, studies on the fungal enzyme brassinin oxidase, which detoxifies the related phytoalexin brassinin, have utilized computational experiments to understand the electronic nature of the dithiocarbamate moiety and its interaction with the enzyme's active site. nih.govacs.org Similar approaches could provide valuable insights into the specific enzymes responsible for this compound metabolism.

Table 2: Fungal Metabolism of this compound

Metabolizing OrganismMetabolic ReactionResult
Leptosphaeria maculansHydrolysis and ReductionDetoxification of this compound. rsc.orgrsc.org

The study of fungal metabolism of phytoalexins reveals a chemical arms race between plants and pathogens. Computational analysis of the enzymes involved, such as hydrolases or reductases, can help in designing inhibitors for these enzymes, potentially protecting the plant's chemical defenses. mdpi.com

Comparative Chemical Ecology and Inter Species Biochemical Interactions

Cross-Species Analysis of Wasalexin B Production across Brassicaceae Genera

This compound is a sulfur-containing indole (B1671886) phytoalexin, a class of antimicrobial compounds synthesized by plants in response to stress or pathogen attack. nih.govresearchgate.net Its production is not widespread across the entire Brassicaceae family but appears to be concentrated within specific, phylogenetically related tribes. chemrxiv.org

Initial discovery and isolation of this compound, along with its structural analog Wasalexin A, occurred in wasabi (Wasabia japonica, synonym Eutrema wasabi or Eutrema japonica), a highly valued condiment plant native to Japan. medchemexpress.comcapes.gov.brturkiyeklinikleri.comresearchgate.net This plant is noted for its resistance to certain virulent isolates of the blackleg fungus, Leptosphaeria maculans. medchemexpress.comcapes.gov.br

Subsequent research identified this compound in salt cress (Thellungiella salsuginea, also known as Eutrema salsugineum), a wild crucifer known for its remarkable tolerance to environmental stressors like high salinity and cold. nih.govresearchgate.net The presence of the same unique phytoalexin in two distinct genera suggested its significance in plant defense. researchgate.net Further investigation has indicated the production of wasalexins in species of the Thlaspideae tribe, such as field pennycress (Thlaspi arvense), which is closely related to the Eutremeae tribe that includes Eutrema species. chemrxiv.org This taxonomic distribution suggests an evolutionary conservation of the biosynthetic pathways for wasalexins within these related tribes. chemrxiv.org

Production of this compound in Brassicaceae Species

GenusSpeciesCommon NameTribeReference
EutremaE. wasabi (syn. Wasabia japonica)WasabiEutremeae medchemexpress.com, capes.gov.br, researchgate.net
EutremaE. salsugineum (syn. Thellungiella salsuginea)Salt CressEutremeae researchgate.net, nih.gov
ThlaspiT. arvenseField PennycressThlaspideae chemrxiv.org

Co-occurrence with Other Phytoalexins and Plant Defense Metabolites

Plants rarely produce a single defense compound; instead, they synthesize a blend of metabolites that can act synergistically. This compound is consistently found alongside a suite of other defense-related molecules. In all documented cases, this compound co-occurs with Wasalexin A. medchemexpress.comresearchgate.net

In the extremophile salt cress (Thellungiella salsuginea), the phytoalexin profile is particularly diverse. Here, this compound is produced in conjunction with Wasalexin A, 1-methoxybrassenin B, and rapalexin A. nih.gov Furthermore, these induced phytoalexins coexist with constitutively produced defense compounds, known as phytoanticipins, specifically 1-methoxyglucobrassicin and 4-methoxyglucobrassicin. researchgate.net The biosynthetic pathways of these phytoalexins and phytoanticipins are interconnected, with studies showing that glucobrassicin (B1234704) can be a precursor to wasalexins in salt cress. researchgate.netfrontiersin.org

The specific mixture of phytoalexins produced can be a defense strategy in itself. Research has shown that while a pathogen may evolve to detoxify one compound, other co-occurring phytoalexins in the plant's chemical arsenal (B13267) can inhibit the pathogen's detoxifying enzymes. rsc.orgsemanticscholar.org For example, phytoalexins like camalexin (B168466) and cyclobrassinin (B1220674) have been shown to inhibit the enzymes that fungi use to break down other phytoalexins such as brassinin (B1667508). rsc.orgsemanticscholar.orgresearchgate.net This suggests that the blend of compounds, including this compound, provides a more robust and multi-pronged chemical defense than any single molecule could alone.

Co-occurring Defense Metabolites with this compound

Plant SpeciesCo-occurring PhytoalexinsCo-occurring PhytoanticipinsReference
Wasabia japonica (Wasabi)Wasalexin ANot specified medchemexpress.com, researchgate.net
Thellungiella salsuginea (Salt Cress)Wasalexin A, 1-methoxybrassenin B, Rapalexin A1-methoxyglucobrassicin, 4-methoxyglucobrassicin researchgate.net, nih.gov

Molecular Mechanisms of Pathogen Evasion and Detoxification of this compound

The production of phytoalexins is a key plant defense, but successful pathogens have co-evolved mechanisms to circumvent these chemical weapons. rsc.org The blackleg fungus, Leptosphaeria maculans, a significant pathogen of cruciferous crops, has demonstrated the ability to efficiently metabolize and detoxify this compound. nih.govrsc.org

The detoxification process for this compound by L. maculans is a multi-step enzymatic reaction. It begins with the hydrolysis of the molecule, followed by a reduction reaction. nih.govrsc.org This biotransformation converts this compound into metabolites that are less toxic to the fungus, allowing the pathogen to continue its invasion of the host plant. nih.gov Studies have confirmed that different isolates of L. maculans, including one highly virulent on canola and another virulent on wasabi, possess this detoxification capability. semanticscholar.orgnih.gov

This detoxification is not an isolated phenomenon but part of a broader enzymatic toolkit that fungal pathogens deploy against cruciferous phytoalexins. rsc.orgfrontiersin.org Fungi like L. maculans and Alternaria brassicicola produce specific, inducible enzymes such as brassinin oxidase and brassinin hydrolase to degrade phytoalexins like brassinin. semanticscholar.orgfrontiersin.org

However, the plant's chemical defense is more complex. Remarkably, some cruciferous phytoalexins can act as inhibitors of these very detoxifying enzymes. rsc.org For instance, Wasalexin A and this compound themselves have been found to inhibit brassinin oxidase from L. maculans. semanticscholar.orgresearchgate.net This creates a complex biochemical battlefield where the pathogen attempts to neutralize the plant's chemical defenses, while other components of the plant's phytoalexin blend work to disable the pathogen's counter-measures. rsc.orgsemanticscholar.org

Detoxification of this compound by Fungal Pathogens

PathogenDetoxification MechanismResulting MetabolitesReference
Leptosphaeria maculans (Blackleg fungus)Hydrolysis followed by reductionReduced, less toxic compounds nih.gov, rsc.org

Evolutionary Aspects of Plant-Pathogen Co-evolution in Response to this compound Production

The relationship between plants that produce this compound and the pathogens that infect them is a clear example of a co-evolutionary "arms race". rsc.orgredalyc.org This dynamic is often described by the "zig-zag" model of plant immunity, which posits escalating cycles of defense and counter-defense. redalyc.orgbohrium.com

In this model, the plant's first line of defense (PAMP-Triggered Immunity or PTI) involves recognizing conserved microbial molecules and responding with defenses like phytoalexin production. bohrium.com The synthesis of this compound following pathogen detection is a component of this PTI response.

Successful pathogens, however, evolve effectors—proteins that suppress PTI, leading to Effector-Triggered Susceptibility (ETS). redalyc.org The enzymatic detoxification of this compound by fungi like Leptosphaeria maculans is a powerful ETS mechanism, effectively disarming the plant's chemical shield. nih.govrsc.org

In the next step of the "arms race," plants evolve Resistance (R) proteins that can detect these pathogen effectors, leading to a more robust defense known as Effector-Triggered Immunity (ETI). While a specific R-protein for this compound detoxification effectors has not been identified, the broader strategy of producing a complex phytoalexin blend serves a similar purpose. rsc.orgsemanticscholar.org The ability of some phytoalexins in the blend to inhibit the detoxification enzymes of the pathogen is a sophisticated counter-counter-defense. semanticscholar.orgresearchgate.net

The fact that L. maculans can detoxify wasalexins, despite the resistance of wasabi and salt cress to the fungus, suggests that the outcome of the interaction is not determined by this single compound. semanticscholar.org Instead, it depends on the net effect of the entire suite of defense compounds and the pathogen's full array of evasion mechanisms. rsc.org The conserved production of structurally similar phytoalexins (like wasalexins in Eutremeae and Thlaspideae, and brassinins in Brassiceae) across related plant tribes points to a deep evolutionary history of these defense pathways, continually shaped by pressure from pathogens. chemrxiv.org

Future Directions in Wasalexin B Academic Research

Elucidation of Uncharacterized Enzymes in the Wasalexin B Biosynthetic Pathway

The biosynthesis of most cruciferous phytoalexins, including this compound, originates from the amino acid (S)-tryptophan. researchgate.net While the general pathway is known, several enzymatic steps leading to the final structure of this compound remain uncharacterized. mdpi.comnih.gov Future research will likely focus on identifying and characterizing these "missing" enzymes. mdpi.comnih.gov This involves a process of elimination, where known enzyme functions are mapped to specific biosynthetic steps, leaving candidate genes for the unassigned transformations. nih.gov The discovery of these novel enzymes is critical not only for a complete understanding of this compound biosynthesis but also for the potential to engineer plants with enhanced disease resistance. researchgate.net Investigating the bio-precursors and the enzymatic processes that lead to wasalexin synthesis is an active area of research. usask.ca

Discovery of Novel Molecular Targets and Pathways Affected by this compound in Pathogens

This compound exhibits antifungal activity against various plant pathogens. medchemexpress.com However, the precise molecular targets and the cellular pathways disrupted by this phytoalexin are not fully understood. Future studies will aim to identify these targets to elucidate the mechanism of its antifungal action. mdpi.com Research on other phytoalexins, such as brassinin (B1667508), has shown that they can affect multiple cellular processes in fungi, including primary metabolism and mitochondrial function. nih.gov Similar proteomic and metabolomic approaches could be applied to pathogens treated with this compound to identify differentially expressed proteins and altered metabolic pathways. nih.gov Understanding how pathogens detoxify this compound is also a key research area, as this can inform strategies to overcome pathogen resistance. rsc.org For instance, some pathogens utilize specific enzymes to metabolize and detoxify phytoalexins. rsc.org

Design and Synthesis of Advanced Chemical Probes and Analogs for Mechanistic Dissection

To investigate the biological functions and molecular interactions of this compound, the design and synthesis of chemical probes and analogs are essential. nih.govchemicalprobes.orgnih.gov These tools, which can include fluorescently labeled versions of the molecule, allow for the visualization of its localization within cells and the identification of its binding partners. mdpi.com By creating a variety of analogs with slight structural modifications, researchers can perform structure-activity relationship (SAR) studies. These studies help to identify the specific chemical features of this compound that are crucial for its biological activity. dntb.gov.ua The synthesis of this compound and its analogs is also important because isolating large quantities from plants is often difficult and time-consuming. researchgate.net

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding

A comprehensive understanding of this compound's role in the plant-pathogen interaction requires a systems biology approach. nih.govscirp.orgnih.gov This involves the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. thermofisher.comastrazeneca.comfrontiersin.org By combining these datasets, researchers can create a more holistic picture of the molecular changes that occur in both the plant and the pathogen during their interaction. thermofisher.comastrazeneca.com For example, transcriptomic data can reveal which genes are turned on or off in the plant in response to pathogen attack, while proteomic and metabolomic data can show the resulting changes in protein and metabolite levels, including the production of this compound. frontiersin.org This integrated approach can help to build predictive models of plant defense responses and identify key regulatory nodes in the defense signaling network. mdpi.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Wasalexin B, and how can researchers ensure reproducibility?

  • Methodology : Synthesis typically involves multi-step organic reactions, with purity confirmed via HPLC (>95%) and structural validation via NMR and mass spectrometry. To ensure reproducibility, document reaction conditions (e.g., solvent, temperature, catalysts) in detail and cross-reference with peer-reviewed protocols . For novel synthetic routes, provide step-by-step characterization data for intermediates and final products, adhering to IUPAC guidelines .

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

  • Methodology : Use a combination of:

  • Spectroscopy : NMR (¹H/¹³C) for structural elucidation, FT-IR for functional group analysis.
  • Chromatography : HPLC/UPLC for purity assessment, GC-MS for volatile byproduct detection.
  • Thermal Analysis : DSC/TGA to determine melting points and stability .
    • Table 1 : Comparison of Analytical Techniques for this compound Characterization
TechniquePurposeSensitivityLimitations
NMRStructural confirmationHigh (~nmol)Requires pure samples
HPLCPurity quantificationModerate (µg/mL)Limited to soluble compounds
DSCThermal stabilityHighSample degradation risk

Q. How should researchers design initial biological assays to evaluate this compound’s activity?

  • Methodology : Begin with in vitro assays (e.g., enzyme inhibition, cell viability assays) using validated cell lines or recombinant targets. Include positive/negative controls and dose-response curves (e.g., IC₅₀ calculation). For cytotoxicity, follow OECD guidelines for LD₅₀ determination .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodology :

  • Meta-analysis : Systematically compare experimental variables (e.g., assay conditions, cell lines, compound batches) using tools like PRISMA.
  • Statistical Harmonization : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to adjust for multiple hypothesis testing .
  • Experimental Replication : Independently validate conflicting results under standardized protocols, reporting effect sizes with 95% confidence intervals .

Q. How can researchers elucidate this compound’s mechanism of action using omics approaches?

  • Methodology :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment. Use pathway enrichment tools (e.g., DAVID, KEGG) for functional annotation.
  • Proteomics : SILAC or TMT labeling to quantify protein expression changes. Validate hits via Western blot or targeted MS .
  • Network Pharmacology : Integrate omics data with STRING or Cytoscape to map interaction networks and predict targets .

Q. What computational models are effective for predicting this compound’s pharmacokinetics and toxicity?

  • Methodology :

  • QSAR Modeling : Train models on PubChem/CHEMBL datasets to predict ADMET properties. Validate with leave-one-out cross-validation.
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding affinities (e.g., using GROMACS) to refine mechanistic hypotheses .

Q. How should researchers address batch-to-batch variability in this compound during long-term studies?

  • Methodology :

  • Quality Control (QC) : Implement ISO 17025-compliant QC checks (e.g., stability testing under accelerated conditions).
  • Standardized Storage : Use inert atmospheres (N₂) and −80°C for long-term storage. Monitor degradation via periodic LC-MS profiling .

Methodological Best Practices

  • Literature Review : Use tools like Zotero or EndNote to organize references. Prioritize recent studies (post-2020) indexed in PubMed/Scopus, avoiding predatory journals .
  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data via repositories like Zenodo or Figshare .
  • Ethical Compliance : For in vivo studies, obtain IACUC approval and adhere to ARRIVE guidelines for experimental rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.